3-chloro-N-cyclopropylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-cyclopropylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H10ClNO2S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropylbenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+cyclopropylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopropylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation or reduction reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonamide group.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield a new sulfonamide derivative.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Hydrolysis: The major products are the corresponding sulfonic acid and amine.
Scientific Research Applications
3-chloro-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzenesulfonamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
N-cyclopropylbenzenesulfonamide: Lacks the chlorine atom, which may influence its reactivity and chemical properties.
Other sulfonamides: Compounds with different substituents on the benzene ring or different amine groups.
Uniqueness
3-chloro-N-cyclopropylbenzene-1-sulfonamide is unique due to the presence of both the chlorine atom and the cyclopropyl group. These substituents can influence its chemical reactivity, binding affinity, and specificity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-N-cyclopropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCNAKJLPAZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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